Technical Guide: 2-Chloro-5-(chloromethyl)-3-methylpyridine
Technical Guide: 2-Chloro-5-(chloromethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide also draws upon information from the closely related and well-documented compound, 2-chloro-5-(chloromethyl)pyridine, to provide a broader context for its potential properties and applications. The primary focus of existing research on related structures lies in their utility as key intermediates in the synthesis of neonicotinoid insecticides.
Chemical Properties and Data
The fundamental chemical properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | N/A |
| Molecular Weight | 176.04 g/mol | N/A |
| CAS Number | 150807-88-8 | N/A |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 58 to 62 °C | [1] |
| Boiling Point (Predicted) | 269.4 ± 35.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [1] |
Synthesis and Experimental Protocols
One established method for synthesizing 2-chloro-5-(chloromethyl)pyridine involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent. A generalized workflow for such a synthesis is depicted below.
A plausible adaptation for the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine would involve starting with 3,5-dimethylpyridine, followed by selective chlorination at the 2-position of the pyridine ring and subsequent chlorination of one of the methyl groups.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for 2-Chloro-5-(chloromethyl)-3-methylpyridine are not currently available. However, the structural analog, 2-chloro-5-(chloromethyl)pyridine, is a well-known and critical intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[2][3]
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[4] This interaction leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death.[5] The binding of neonicotinoids to nAChRs is selective for insect receptors over mammalian receptors, which is a key factor in their use as insecticides.[4]
The general mechanism of action for neonicotinoid insecticides is illustrated in the signaling pathway diagram below.
Given its structural similarity, it is plausible that derivatives of 2-Chloro-5-(chloromethyl)-3-methylpyridine could also exhibit insecticidal properties by targeting the same nAChR pathway. Further research and biological evaluation are necessary to confirm this hypothesis. A study on novel pyridine derivatives has indicated potential for a range of biological effects, including psychotropic properties, highlighting the diverse potential of this class of compounds.[6]
Conclusion
2-Chloro-5-(chloromethyl)-3-methylpyridine is a compound for which specific, in-depth technical data is limited in publicly accessible literature. However, by examining the extensive research on the closely related 2-chloro-5-(chloromethyl)pyridine, we can infer its potential as a valuable intermediate in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The provided data on its chemical properties, along with the generalized synthetic and signaling pathway diagrams, offer a solid foundation for researchers and professionals in drug development and crop science to initiate further investigation into this specific molecule. Future studies are warranted to elucidate its precise synthetic protocols, biological activity, and potential applications.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Neonicotinoid insecticides: molecular features conferring selectivity for insect versus mammalian nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
